Cas no 899960-51-1 (1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 1,3-Dimethyl-5-[[(3-nitrophenyl)methyl]thio]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
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- インチ: 1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(6-7-17-14)25-9-10-4-3-5-11(8-10)20(23)24/h3-8H,9H2,1-2H3
- InChIKey: QERPIQYAHMPMQN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)C(=O)C2=C(SCC3=CC=CC([N+]([O-])=O)=C3)C=CN=C2N1C
1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2805-1702-20μmol |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-40mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-10μmol |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-30mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-50mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-1mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-2μmol |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-3mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-4mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2805-1702-15mg |
1,3-dimethyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
899960-51-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dioneに関する追加情報
Chemical Profile of 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 899960-51-1)
1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione (CAS No. 899960-51-1) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This compound belongs to the pyrido-pyrimidine class of molecules, which are known for their diverse pharmacological properties and roles in various therapeutic applications.
The molecular framework of 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione incorporates several key functional groups that contribute to its chemical reactivity and biological significance. The presence of a dimethyl substitution at the 1 and 3 positions of the pyrido-pyrimidine core enhances the stability and lipophilicity of the molecule, making it more suitable for membrane interactions and cellular uptake. Additionally, the (3-nitrophenyl)methylsulfanyl moiety at the 5-position introduces a polar aromatic group that can engage in hydrogen bonding and hydrophobic interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with various biological receptors. Studies suggest that the nitrophenyl group may interact with aromatic pockets in protein targets, while the methylsulfanyl moiety could modulate electrostatic interactions. These insights have guided the design of derivatives with enhanced affinity and selectivity for specific therapeutic targets.
The synthesis of 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The pyrido-pyrimidine core is typically constructed through cyclocondensation reactions between appropriately substituted precursors. The introduction of the nitrophenylmethylsulfanyl group often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. The final dione functionality is usually generated through oxidation or intramolecular cyclization processes.
In terms of biological activity, 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione has shown promise as a lead compound in several preclinical studies. Its structural features suggest potential applications in modulating enzyme activity and inhibiting signaling pathways associated with inflammation and cancer. For instance, nitroaromatic compounds are well-known for their ability to interfere with reactive oxygen species (ROS) generation and redox signaling cascades. The methylsulfanyl group, on the other hand, may contribute to antioxidant properties by stabilizing free radicals or enhancing glutathione levels.
One particularly intriguing aspect of this compound is its ability to cross-react with biomolecules through disulfide bond formation. The methylsulfanyl moiety can undergo oxidative cleavage to form a thiolate anion, which is highly reactive towards thiols present in biological systems such as cysteine residues in proteins. This reactivity has been exploited in designing redox-sensitive prodrugs that release active species under pathological conditions characterized by altered redox homeostasis.
The pharmacokinetic profile of 1,3-dimethyl-5-{(3-nitrophenyl)methylsulfanyl}-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione has been evaluated through in vitro and in vivo studies to assess its absorption distribution metabolism excretion (ADME) properties. Initial data indicate moderate solubility in aqueous media but high bioavailability following oral administration due to efficient passive diffusion across cell membranes. The compound exhibits relatively rapid clearance from circulation, with a half-life that varies depending on metabolic pathways activated by individual subjects.
Future research directions for this compound include exploring its potential as an immunomodulatory agent or antiviral therapeutic agent based on preliminary findings suggesting interactions with immune cell receptors and viral proteases respectively. Additionally, structure-activity relationship (SAR) studies are being conducted to optimize key pharmacophoric elements while minimizing off-target effects that could lead to adverse side effects during clinical trials.
The development of novel heterocyclic compounds like 1, 3-Dimethyl -5 -{( 3 -Nitrophenyl ) Methylsulfanyl } - 1 H , 2 H , 3 H , 4 H - Pyrido [ 2 , 3 - D ] Pyrimidin - 2 , 4 - Dione ( CAS No . 899960 -51 -1 ) represents a significant advancement in drug discovery pipelines aimed at addressing unmet medical needs through rational molecular design . By leveraging cutting-edge synthetic methodologies coupled with biophysical techniques, researchers continue to uncover new therapeutic possibilities enabled by sophisticated molecular architectures .
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